Cas no 83911-80-2 (5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole)

5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole structure
83911-80-2 structure
Product name:5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole
CAS No:83911-80-2
MF:C20H20N2
MW:288.386204719543
CID:668242

5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benz[f]indazole, 5-ethenyl-4,4a,7,8-tetrahydro-4a-methyl-1-phenyl-
    • 5-ethenyl-4a-methyl-1-phenyl-7,8-dihydro-4H-benzo[f]indazole
    • 5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole
    • Inchi: 1S/C20H20N2/c1-3-16-8-7-9-17-12-19-15(13-20(16,17)2)14-21-22(19)18-10-5-4-6-11-18/h3-6,8,10-12,14H,1,7,9,13H2,2H3
    • InChI Key: DKOLHYMQTOUDKV-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C=C3CCC=C(C=C)C3(C)CC=2C=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 512
  • Topological Polar Surface Area: 17.8

5-Ethenyl-4a-methyl-1-phenyl-4,4a,7,8-tetrahydro-1H-benzo[f]indazole Related Literature

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